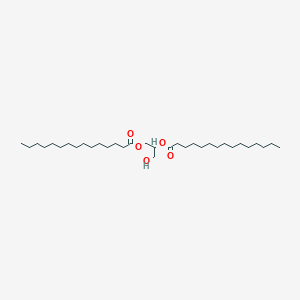

![molecular formula C55H104O6 B3026109 9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester CAS No. 869990-15-8](/img/structure/B3026109.png)

9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester

Vue d'ensemble

Description

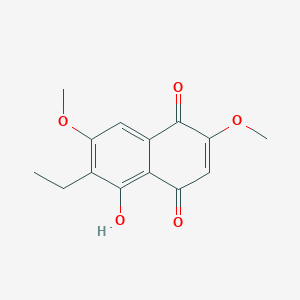

“9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester” is a chemical compound with the molecular formula C51H96O6 . It has a molecular weight of 805.3 .

Molecular Structure Analysis

The molecular structure of this compound involves a long carbon chain, making it a type of fatty acid ester . It contains three ester groups, which are functional groups consisting of a carbonyl adjacent to an ether linkage .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 764.6±30.0 °C and a predicted density of 0.920±0.06 g/cm3 .Applications De Recherche Scientifique

Oxidized Linoleic Acid Derivatives and Inflammation

Oxidized derivatives of linoleic acid, such as hydroxyoctadecadienoic acids, play a critical role in regulating inflammation associated with metabolic syndrome and cancer. These derivatives influence processes such as airway and vascular smooth muscle alterations, sensitivity to pain, and regulation of endogenous steroid hormones. Their pleiotropic effects can either be beneficial or detrimental, suggesting a complex role in disease progression and highlighting the potential for pharmacological interventions to modify their synthesis for therapeutic benefits (Vangaveti et al., 2016).

Chemical Communication in Honeybees

In the context of honeybee communication, linoleic acid derivatives contribute to the complex social organization through pheromone signaling. These chemicals mediate interactions between individuals and castes, affecting behaviors like attraction to the queen and inhibition of worker bee ovary development. Understanding these interactions provides insights into bee colony dynamics and potential strategies for managing bee populations and health (Trhlin & Rajchard, 2018).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl carbamate, an ester formed in fermented foods and beverages, are critical for assessing its impact on human health and the environment. Understanding the chemical mechanisms behind its formation and the strategies for its detection and removal can inform safer food processing and handling practices (Weber & Sharypov, 2009).

Renewable Resources in Coatings Technology

Advancements in using renewable resources, such as plant proteins and vegetable oils, for coatings and paints demonstrate the potential for environmentally friendly alternatives to conventional products. Research into the film-forming abilities and mechanical properties of these biopolymers can lead to innovative, solvent-free coatings with adjustable durability, water resistance, and application potential in various industries (Derksen, Cuperus, & Kolster, 1996).

Xylan Derivatives in Biopolymer Development

Chemical modification of xylan into ethers and esters opens avenues for creating biopolymers with specific functionalities. These derivatives have application potential in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents. The ability to control the degree of substitution and substitution pattern enables the tailoring of biopolymer properties for targeted uses (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

1,3-di(heptadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25,28,52H,4-24,26-27,29-51H2,1-3H3/b28-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVPRHCZJFIBIM-FVDSYPCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)

![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)

![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)